DD-03-156

Targeted Protein Degradation CDK17 LIMK2

ATP-competitive inhibitors cannot distinguish kinase-dependent from scaffolding roles of CDK17/LIMK2, confounding mechanistic studies. DD-03-156 (CAS 2769753-69-5) resolves this by recruiting VHL E3 ligase to degrade both functional domains. • Exquisite selectivity-no off-target degradation at effective concentrations, enabling clean phenotype-to-target attribution. • Chemical probe grade (>98% purity); validated DMSO solubility 200 mg/mL for reproducible HTS controls. • Defined architecture: (S,R,S)-AHPC VHL ligand, PEG2 linker, dabrafenib warhead-ideal reference for PROTAC development programs. Ships ambient; stable at -20°C under nitrogen.

Molecular Formula C53H62F3N9O8S3
Molecular Weight 1106.3 g/mol
Cat. No. B10824002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDD-03-156
Molecular FormulaC53H62F3N9O8S3
Molecular Weight1106.3 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCNC4=NC=CC(=N4)C5=C(N=C(S5)C(C)(C)C)C6=C(C(=CC=C6)NS(=O)(=O)C7=C(C=CC=C7F)F)F)O
InChIInChI=1S/C53H62F3N9O8S3/c1-30(32-15-17-33(18-16-32)44-31(2)59-29-74-44)60-48(68)40-27-34(66)28-65(40)49(69)47(52(3,4)5)62-41(67)20-23-72-25-26-73-24-22-58-51-57-21-19-39(61-51)45-43(63-50(75-45)53(6,7)8)35-11-9-14-38(42(35)56)64-76(70,71)46-36(54)12-10-13-37(46)55/h9-19,21,29-30,34,40,47,64,66H,20,22-28H2,1-8H3,(H,60,68)(H,62,67)(H,57,58,61)/t30-,34+,40-,47+/m0/s1
InChIKeyBMLDGVCSNFURAJ-QUQZIOAQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DD-03-156 (2769753-69-5): A Highly Selective CDK17/LIMK2 PROTAC Degrader for Targeted Protein Degradation Research


The compound designated (2S,4R)-1-[(2S)-2-[3-[2-[2-[[4-[2-tert-butyl-4-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide, also known as DD-03-156 or (S,R,S)-AHPC-Me-PEG2-dabrafenib, is a heterobifunctional proteolysis-targeting chimera (PROTAC) with the CAS number 2769753-69-5 and molecular weight of 1106.31 g/mol [1]. This molecule integrates a VHL E3 ubiquitin ligase ligand, a PEG-based linker, and a BRAF inhibitor-derived warhead to function as a potent and specific degrader of Cyclin-Dependent Kinase 17 (CDK17) and LIM Domain Kinase 2 (LIMK2) .

Why Generic VHL-Based PROTACs Cannot Substitute for DD-03-156 in CDK17/LIMK2 Degradation Assays


Generic substitution with alternative VHL-recruiting PROTACs is not feasible due to DD-03-156's exquisite selectivity profile and potent degradation kinetics specifically engineered for CDK17 and LIMK2 . While many VHL-based PROTACs can recruit the E3 ligase, the degradation efficiency, target selectivity, and ternary complex formation are profoundly influenced by the specific linker composition, attachment vectors, and warhead-target engagement [1]. The unique combination of a dabrafenib-derived warhead with a PEG2 linker and VHL ligand in DD-03-156 confers a selectivity fingerprint that is not recapitulated by other CDK-targeting or BRAF-targeting PROTACs, making direct substitution scientifically invalid without extensive re-validation .

Quantitative Differentiation Evidence for DD-03-156: Potency, Selectivity, and Degradation Efficiency


DD-03-156 Exhibits Superior Selectivity for CDK17 and LIMK2 Over Closely Related Kinases Compared to Parent Inhibitor Dabrafenib

DD-03-156 demonstrates exquisite selectivity for degrading CDK17 and LIMK2, a property that distinguishes it from the parent BRAF inhibitor dabrafenib (which potently inhibits BRAF V600E with IC50 values in the low nanomolar range) and from other kinase-targeting PROTACs . The dabrafenib warhead in DD-03-156 exhibits off-target binding to CDK17 and LIMK2, which has been exploited to create a highly selective degrader. While dabrafenib itself shows broader kinome inhibition, DD-03-156's degradation selectivity is driven by the specific ternary complex geometry achievable only with this precise linker and VHL ligand configuration . Quantitative kinome-wide selectivity data demonstrate minimal degradation of other kinases at concentrations that achieve near-complete CDK17/LIMK2 ablation .

Targeted Protein Degradation CDK17 LIMK2 PROTAC Selectivity

DD-03-156 Achieves Potent Degradation of CDK17 and LIMK2 with Low Nanomolar DC50 Values in Cellular Assays

DD-03-156 induces robust and concentration-dependent degradation of CDK17 and LIMK2 in human cancer cell lines with low nanomolar DC50 (half-maximal degradation concentration) values [1]. As a class-level inference, many VHL-recruiting PROTACs targeting other proteins (e.g., BET degraders like MZ1) exhibit DC50 values in the 10-100 nM range under optimized conditions; DD-03-156 achieves comparable or superior degradation efficiency for its specific targets [2]. The degradation is proteasome-dependent and mediated by VHL E3 ligase recruitment, with near-complete target ablation (Dmax >90%) observed at concentrations below 100 nM [1].

PROTAC Potency CDK17 Degradation LIMK2 Degradation DC50

DD-03-156 Demonstrates Favorable Synthetic Tractability and High Chemical Purity (>98%) Relative to Custom PROTAC Synthesis

DD-03-156 is commercially available with a certified purity of >98% as determined by HPLC analysis [1]. This high purity standard is critical for reproducible biological assays and contrasts with the challenges associated with in-house synthesis of comparable PROTAC molecules, where achieving >95% purity often requires extensive optimization and purification [2]. The compound's solubility profile has been characterized, with DMSO solubility of 200 mg/mL (180.78 mM), enabling preparation of concentrated stock solutions for cellular and in vitro studies [1]. As a class-level inference, VHL-based PROTACs with PEG linkers frequently exhibit improved solubility compared to alkyl-linked counterparts, which can facilitate experimental handling [3].

PROTAC Synthesis Chemical Purity Quality Control Reproducibility

DD-03-156 Enables Precise Dissection of CDK17/LIMK2 Signaling Without Confounding Kinase Inhibition Observed with ATP-Competitive Inhibitors

Unlike ATP-competitive kinase inhibitors such as dabrafenib, which block kinase activity but may preserve scaffolding functions and can exhibit paradoxical pathway activation, DD-03-156 eliminates the CDK17 and LIMK2 proteins entirely, ablating both enzymatic and non-enzymatic functions . This degradation-based mechanism provides a cleaner phenotype for target validation studies compared to inhibition alone [1]. The specific degradation of CDK17 and LIMK2 has been validated through proteasome-dependence assays (degradation blocked by MG132 or carfilzomib) and VHL-dependence assays (degradation abrogated by VHL ligand competition or VHL knockout) .

Chemical Biology Target Validation Degrader vs Inhibitor CDK17

Optimal Research Applications for DD-03-156 Based on Demonstrated Selectivity and Degradation Potency


Selective Chemical Probe for CDK17 and LIMK2 Functional Studies in Cancer Cell Biology

DD-03-156 serves as a high-quality chemical probe for dissecting the specific cellular functions of CDK17 and LIMK2 in cancer models. Its exquisite selectivity profile enables researchers to attribute observed phenotypes directly to CDK17 or LIMK2 loss without confounding off-target effects . This is particularly valuable in cell lines where genetic knockout is not feasible or where acute protein depletion is required to study dynamic signaling processes .

Benchmarking Tool for PROTAC Development and Ternary Complex Optimization

Given the extensive structural characterization of its components (VHL ligand, PEG2 linker, dabrafenib warhead), DD-03-156 provides a well-defined reference compound for PROTAC development programs. Researchers can use DD-03-156 as a positive control to validate VHL recruitment efficiency, to benchmark linker design strategies, or to compare degradation kinetics against newly synthesized PROTAC candidates .

Target Validation Studies in Kinase-Dependent and Kinase-Independent Signaling Pathways

Unlike ATP-competitive inhibitors, DD-03-156 eliminates both catalytic and scaffolding functions of CDK17 and LIMK2, making it an ideal tool for distinguishing kinase-dependent from kinase-independent roles of these proteins . This application is critical for determining whether a therapeutic target should be pursued via inhibition or degradation strategies [1].

Positive Control for VHL-Mediated Degradation in High-Throughput Screening Assays

The high purity (>98%), validated solubility (200 mg/mL in DMSO), and reproducible degradation activity of DD-03-156 make it suitable as a positive control compound in high-throughput screening campaigns aimed at identifying novel VHL-recruiting degraders or assessing cellular degradation machinery functionality .

Technical Documentation Hub

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